molecular formula C7H9N3O B12888577 3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile

3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile

Cat. No.: B12888577
M. Wt: 151.17 g/mol
InChI Key: NWHMTCDOUGDJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitrogen-based hetero-aromatic ring, which makes it a valuable scaffold for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the compound can be synthesized through a similar route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with enhanced biological activity.

    Reduction: Hydroxyl derivatives that can be further functionalized.

    Substitution: Various substituted pyrazole derivatives with potential pharmacological applications.

Scientific Research Applications

3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropyl and nitrile groups contribute to its versatility in synthetic applications and its potential as a pharmacologically active compound.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-oxo-3-propan-2-yl-1,4-dihydropyrazole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(11)10-9-6/h4-5H,1-2H3,(H,10,11)

InChI Key

NWHMTCDOUGDJRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=O)C1C#N

Origin of Product

United States

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